1,2-Dithiolane-3-carboxylic acid

Übersicht

Beschreibung

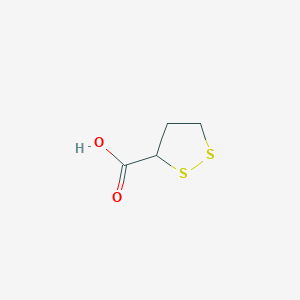

1,2-Dithiolane-3-carboxylic acid is a sulfur-containing organic compound known for its unique five-membered ring structure with adjacent sulfur atoms. This compound is a derivative of lipoic acid, which is widely recognized for its antioxidant properties and biological significance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dithiolane-3-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 1,2-dithiolane-3-thione derivatives. The reaction typically requires oxidizing agents such as hydrogen peroxide or iodine under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of α-lipoic acid as a precursor. The process includes the ring-opening polymerization of α-lipoic acid, followed by subsequent chemical modifications to introduce the carboxylic acid group .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dithiolane-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation.

Thiols: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,2-Dithiolane-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-dithiolane-3-carboxylic acid involves its ability to participate in redox reactions. The compound can neutralize free radicals by forming stable disulfide bonds, thereby protecting cells from oxidative damage . Additionally, it can regenerate endogenous antioxidants such as vitamins C and E, enhancing their protective effects .

Vergleich Mit ähnlichen Verbindungen

α-Lipoic Acid: A well-known antioxidant with a similar structure but with a pentanoic acid side chain.

Dihydrolipoic Acid: The reduced form of α-lipoic acid, which also exhibits antioxidant properties.

Asparagusic Acid: Another sulfur-containing compound with a similar ring structure but different biological activities.

Uniqueness: 1,2-Dithiolane-3-carboxylic acid is unique due to its specific redox properties and its ability to form stable disulfide bonds. This makes it particularly valuable in applications requiring dynamic covalent bonding and antioxidant protection .

Biologische Aktivität

1,2-Dithiolane-3-carboxylic acid (DCA) is a member of the dithiolane family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique five-membered cyclic structure containing two sulfur atoms, which endows it with specific chemical reactivity and biological functions. This article explores the biological activity of DCA, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine.

Chemical Structure and Properties

This compound features a dithiolane ring with a carboxylic acid functional group. Its molecular formula is C₅H₈O₂S₂, and its structure can be represented as follows:

The presence of sulfur atoms in the dithiolane ring contributes to its redox properties, enabling it to participate in various biochemical reactions.

Antioxidant Activity

DCA exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Research indicates that DCA can protect cellular membranes from oxidative damage induced by reactive oxygen species (ROS) . This property is crucial for maintaining cellular integrity and preventing diseases associated with oxidative stress.

Inhibition of Thioredoxin Reductase (TrxR)

Recent studies have highlighted DCA's role as an inhibitor of thioredoxin reductase (TrxR), an enzyme involved in redox regulation within cells. The inhibition of TrxR by DCA leads to increased oxidative stress in cancer cells, potentially enhancing the efficacy of chemotherapeutic agents . The selectivity of DCA towards TrxR was demonstrated through various analogs, showing that modifications to the dithiolane structure significantly influence inhibitory potency .

Cytotoxicity Against Cancer Cells

DCA has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies reveal that DCA induces apoptosis in cancer cells through mechanisms involving ROS generation and activation of apoptotic pathways . The compound's cytotoxicity was evaluated using different cancer cell lines, demonstrating varying degrees of sensitivity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis via ROS generation |

| MCF-7 (breast cancer) | 30 | TrxR inhibition |

| A549 (lung cancer) | 20 | Induction of oxidative stress |

These findings suggest that DCA may serve as a potential candidate for developing novel anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, DCA has shown promise as a neuroprotective agent. Studies indicate that it can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . The ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of DCA in combination with standard chemotherapy in patients with advanced solid tumors. Results indicated improved patient outcomes, with enhanced tumor regression observed in those receiving DCA alongside traditional treatments . This study underscores the potential role of DCA as an adjunct therapy in oncology.

Case Study 2: Neuroprotection

In a preclinical model of Parkinson's disease, DCA administration resulted in reduced dopaminergic neuron loss and improved motor function. The protective effects were attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Eigenschaften

IUPAC Name |

dithiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMXLCRUTGTGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-12-5 | |

| Record name | Tetranorlipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetranorlipoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetranorlipoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.